9-(4-fluorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Descripción
This compound belongs to the tricyclic xanthine derivatives, characterized by a pyrimido[2,1-f]purine core with a 4-fluorophenyl substituent at the N-9 position and methyl groups at N-1 and N-2. Its molecular formula is C₁₇H₁₈FN₅O₂, with a molecular weight of 343.36 g/mol.
Propiedades
IUPAC Name |
9-(4-fluorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-19-13-12(14(23)20(2)16(19)24)22-9-3-8-21(15(22)18-13)11-6-4-10(17)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGJQSLIDOPLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents at N-9, alkyl chain lengths at N-1/N-3, and additional functional groups. These modifications influence solubility, melting points, and biological activity.
Table 1: Structural and Physicochemical Comparison
| Compound Name & Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity (UPLC/MS) | Key Spectral Data (UV λmax, nm) |
|---|---|---|---|---|---|
| Target Compound : 9-(4-Fluorophenyl)-1,3-dimethyl | C₁₇H₁₈FN₅O₂ | 343.36 | Not reported | Not reported | Not reported |
| 9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl (20a) | C₁₉H₂₃N₅O₄ | 385.42 | 232–235 | 100.00% | 300 |
| 9-(3,4-Dihydroxyphenethyl)-1,3-dipropyl (21) | C₂₂H₂₉N₅O₄ | 427.51 | 206–208 | 99.40% | 302 |
| 9-(3,4-Dihydroxyphenethyl)-1,3-dibutyl (22) | C₂₄H₃₃N₅O₄ | 455.54 | 194–196 | 98.91% | 302 |
| 9-(Prop-2-ynyl)-1,3-dimethyl (24) | C₁₃H₁₅N₅O₂ | 273.29 | 203–206 | Not reported | 296 |
| 9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl | C₁₇H₁₆ClFN₅O₂ | 375.80 | Not reported | Not reported | Not reported |
Key Observations :
- Substituent Effects :
- The dihydroxyphenethyl group (20a–22) increases molecular weight and polarity, enhancing water solubility compared to the fluorophenyl group. This is evidenced by higher melting points (232–235°C for 20a vs. ~200°C for prop-ynyl analogs) .
- Fluorine or chlorine in aromatic substituents (e.g., 4-fluorophenyl, 2-chloro-6-fluorobenzyl) boosts lipophilicity, critical for CNS-targeted drugs .
- Alkyl Chain Length :
Key Observations :
Table 3: Pharmacological Profiles of Analogs
Key Observations :
- Adenosine Receptor Modulation: Dihydroxyphenethyl analogs exhibit micromolar affinity for A₁/A₂A receptors, suggesting the target compound’s fluorophenyl group may similarly influence receptor binding .
- Multitarget Potential: The 2-chloro-6-fluorobenzyl derivative () shows dual MAO-B/PDE inhibition, implying fluorinated analogs like the target compound could synergistically target neurodegeneration pathways.
- Enzyme Inhibition: Bulky substituents (e.g., octahydroisoquinolinyl in ) enhance PDE4B/PDE10A inhibition, highlighting the role of N-9 modifications in enzyme selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
